Fenothiocarb

Description

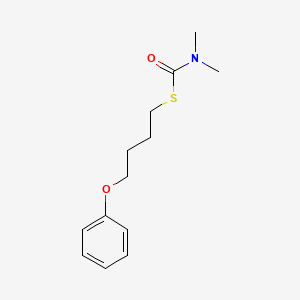

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBKHHNXANVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058145 | |

| Record name | Fenothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62850-32-2 | |

| Record name | Fenothiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62850-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenothiocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062850322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenothiocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOTHIOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49R81TMFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenothiocarb chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb is a thiocarbamate acaricide effective against the eggs and juvenile stages of various spider mites. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, mode of action, and environmental fate. Detailed summaries of quantitative data are presented in tabular format for ease of reference. Furthermore, this guide outlines generalized experimental workflows for its synthesis and residue analysis, and visualizes its environmental degradation pathway.

Chemical Identity and Properties

This compound, chemically known as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate, is a non-systemic acaricide. Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate |

| CAS Number | 62850-32-2 |

| Molecular Formula | C₁₃H₁₉NO₂S |

| Molecular Weight | 253.36 g/mol |

| Chemical Structure |

|

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 39.5 - 41°C |

| Boiling Point | 155°C at 2.67 Pa |

| Vapor Pressure | 0.166 mPa (20°C) |

| Water Solubility | 30 mg/L (20°C) |

| logP (Octanol-Water Partition Coefficient) | 3.3 |

| Appearance | White crystalline solid |

Toxicological Profile

This compound exhibits moderate acute toxicity via the oral route. The available toxicological data are summarized in the following tables.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50/LC50 |

| Rat | Oral | 1150 mg/kg |

| Rat | Dermal | >2000 mg/kg |

| Rat | Inhalation (4h) | >5.08 mg/L |

| Rabbit | Skin Irritation | Mild irritant |

| Rabbit | Eye Irritation | Mild irritant |

Table 4: Chronic Toxicity and Other Endpoints for this compound

| Study Type | Species | Key Findings |

| Chronic Toxicity (1-year) | Dog | NOAEL: 1.5 mg/kg bw/day |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity |

| Genotoxicity | In vitro/In vivo | Negative in DNA repair, reverse mutation, and host-mediated assays. Positive in an in vitro chromosomal aberration test with metabolic activation and a mouse bone marrow micronucleus test (oral administration). |

| Reproductive and Developmental Toxicity | Rat | Decreased number of corpora lutea and implantations. At maternally toxic doses, external malformations (e.g., encephalocele) were observed in fetuses. |

Mode of Action

This compound acts as a non-systemic neurotoxin. As a thiocarbamate, it is presumed to inhibit acetylcholinesterase (AChE) in the nervous system of mites. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the pest.

Applications and Formulations

This compound is primarily used as an acaricide to control the eggs and young stages of spider mites (Panonychus spp.) in various agricultural settings, including apple orchards, citrus groves, cotton fields, and on vegetables. It is commonly available as an emulsifiable concentrate.

Environmental Fate

This compound is not considered to be persistent in soil or water systems. Its degradation is influenced by factors such as sunlight and microbial activity.

Degradation Pathways

The primary degradation pathways for this compound involve oxidation of the sulfur atom and photodegradation. In soil, degradation is more rapid under upland conditions compared to flooded conditions, with major metabolites including this compound sulfoxide and its sulfone. Photodegradation in sunlight leads to the formation of several products, with the initial step being the oxidation of the sulfur atom to form the sulfoxide.

Caption: Environmental degradation pathway of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and vary by laboratory, the following sections outline the general methodologies for the synthesis and analysis of this compound.

Synthesis Workflow

The commercial synthesis of this compound typically involves a multi-step process starting from phenol and 1,4-dichlorobutane.

Caption: Generalized synthesis workflow for this compound.

Residue Analysis Workflow

The analysis of this compound residues in environmental samples like soil and water typically follows a standardized workflow involving extraction, cleanup, and instrumental analysis.

Caption: Typical workflow for this compound residue analysis.

A common method for the extraction of pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective quantification.

Conclusion

This compound is an effective acaricide with a well-characterized toxicological profile. Its moderate persistence in the environment and known degradation pathways allow for informed risk assessment. The analytical methods for its detection are robust and sensitive. Further research into its specific interactions with mite signaling pathways could provide a more detailed understanding of its mode of action and potentially lead to the development of more targeted pest control strategies.

Fenothiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that plays a pivotal role in neurotransmission.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing the neuron to return to its resting state, ready for the next transmission. Inhibition of AChE leads to an accumulation of ACh in the synapse, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.[2]

The General Mechanism of Carbamate Inhibition of AChE

Carbamate insecticides, including Fenothiocarb, act as reversible inhibitors of AChE.[3] The inhibitory process is a two-step reaction involving the carbamylation of a serine residue within the active site of the enzyme.[4]

The general reaction can be depicted as follows:

E-OH + R-O-C(=O)N(CH₃)₂ ⇌ E-OH·R-O-C(=O)N(CH₃)₂ → E-O-C(=O)N(CH₃)₂ + R-OH (Active Enzyme + Carbamate) (Michaelis Complex) (Carbamylated Enzyme + Leaving Group)

This carbamylated enzyme is temporarily inactive. The reversibility of the inhibition comes from the spontaneous hydrolysis of the carbamoyl-enzyme complex, which regenerates the active enzyme. However, this decarbamylation process is significantly slower than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis.[5]

E-O-C(=O)N(CH₃)₂ + H₂O → E-OH + HO-C(=O)N(CH₃)₂ (Carbamylated Enzyme) (Active Enzyme + Carbamate Acid)

The overall inhibitory potency of a carbamate is determined by the rates of both the carbamylation (kᵢ) and decarbamylation (kᵣ) reactions.

Quantitative Analysis of AChE Inhibition

The inhibitory potential of a compound like this compound is quantified through several key parameters. While specific data for this compound is not available in the searched literature, Table 1 provides illustrative examples of such data for other carbamate insecticides.

Table 1: Illustrative Kinetic Parameters for Carbamate Inhibition of Acetylcholinesterase

| Carbamate | Target AChE Source | IC₅₀ | Kᵢ (Inhibition Constant) | kᵢ (Carbamylation Rate) | kᵣ (Decarbamylation Rate) | Reference |

| Carbaryl | Bovine Erythrocyte | - | - | Increased with oximes | - | |

| Physostigmine | Bovine Erythrocyte | - | - | Decreased with oximes | Increased with oximes | |

| Rivastigmine | Human | 4.1 µM | - | - | - | |

| Carbamate 1 | Human | - | 0.12 ± 0.09 μM (for BChE) | - | - | |

| Carbamate 7 | Human | - | 0.38 ± 0.01 μM (for BChE) | - | - |

Note: The data presented are for illustrative purposes to demonstrate the types of quantitative measurements used to characterize AChE inhibitors. Specific values for this compound were not found in the reviewed literature.

Signaling Pathway of AChE Inhibition by this compound

The following diagram illustrates the molecular interactions at the synapse leading to the toxic effects of this compound.

Caption: Signaling pathway of AChE inhibition by this compound.

Experimental Protocols for AChE Inhibition Assays

The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman.

Principle of the Ellman Assay

This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Eserine)

-

96-well microplate

-

Microplate reader

Procedure

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound and the positive control.

-

Assay Setup:

-

To each well of a 96-well plate, add phosphate buffer.

-

Add the DTNB solution to each well.

-

Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a negative control (solvent only) and a positive control.

-

Add the AChE solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [(Rate of sample / Rate of negative control) x 100]

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Determination of Kinetic Constants

To determine the carbamylation (kᵢ) and decarbamylation (kᵣ) rates, more advanced kinetic studies are required. These typically involve measuring the approach to a steady-state level of inhibition over time and the rate of enzyme activity recovery after removal of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the AChE inhibitory activity of a compound like this compound.

Caption: Experimental workflow for an AChE inhibition assay.

Conclusion

This compound, as a carbamate insecticide, functions by reversibly inhibiting acetylcholinesterase through the carbamylation of the active site serine residue. This leads to the accumulation of acetylcholine and subsequent neurotoxicity in target pests. While the general mechanism is well-understood within the carbamate class, a thorough quantitative characterization of this compound's specific interaction with AChE, including the determination of its IC₅₀, Kᵢ, carbamylation, and decarbamylation rates against various AChE orthologs, is essential for a complete understanding of its efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for obtaining such critical data. Further research to populate the specific kinetic parameters for this compound will be invaluable for the fields of toxicology, insecticide development, and risk assessment.

References

- 1. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxime effects on the rate constants of carbamylation and decarbamylation of acetylcholinesterase for pyridostigmine, physostigmine and insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Fenothiocarb Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb (CAS No: 62850-32-2) is a thiocarbamate acaricide primarily used to control the egg and juvenile stages of various spider mite species.[1][2] Its efficacy and environmental fate are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound crystals, details the standard experimental protocols for their determination, and presents a logical workflow for this characterization.

Chemical Identity

-

IUPAC Name: S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3]

-

Molecular Formula: C₁₃H₁₉NO₂S[4]

-

Molecular Weight: 253.36 g/mol [4]

-

Appearance: The pure product is a white crystal.

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These values are critical for understanding its behavior in various matrices, from formulation to environmental distribution.

| Property | Value | Conditions | Reference |

| Melting Point | 40.5 °C (40-41 °C) | ||

| Boiling Point | 371.7 °C | at 760 mmHg | |

| 155 °C | at 2.67 Pa | ||

| Density | 1.097 g/cm³ | ||

| Vapor Pressure | 0.166 x 10⁻³ Pa | at 20 °C | |

| 1.6 x 10⁻⁵ Pa | at 23 °C | ||

| Water Solubility | 30 mg/L | at 20 °C | |

| Solubility in Organic Solvents | Soluble | In acetone, methanol, ethanol, cyclohexanone, and xylene | |

| Octanol-Water Partition Coefficient (log P) | 3.260 - 3.3 | Predicted/Calculated |

Crystal Structure

Stability

This compound exhibits the following stability characteristics:

-

Thermal and Acid Stability: It is stable to heat and acidic conditions.

-

Light and Alkali Stability: It is slightly unstable when exposed to light and alkaline conditions.

-

Hydrolysis: The compound is stable to hydrolysis for 5 days at 40°C across a pH range of 5 to 9.

-

Photodegradation: this compound decomposes slowly in sunlight. On a silica gel TLC plate exposed to sunlight, the half-life (DT₅₀) was approximately 45 hours. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

-

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for accurate melting point determination.

-

Sample Preparation: A small quantity (1-5 mg) of this compound crystal is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Analysis: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Solubility Determination

-

Methodology: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility.

-

Equilibration: An excess amount of crystalline this compound is added to a known volume of deionized water in a flask.

-

Agitation: The flask is sealed and agitated (e.g., in a mechanical shaker or stirrer) in a constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow undissolved crystals to settle. Centrifugation or filtration may be used to separate the saturated aqueous solution from the excess solid.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Octanol-Water Partition Coefficient (log P) Determination

-

Methodology: The shake-flask method (OECD Guideline 107) is the classical method for determining the partition coefficient (Kow or P).

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation.

-

Partitioning: A small, known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand to permit complete phase separation. Centrifugation may be required to break up emulsions.

-

Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical technique (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

-

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a crystalline chemical compound like this compound.

Caption: Workflow for physicochemical characterization.

References

Fenothiocarb (CAS No. 62850-32-2): A Comprehensive Technical Guide

An In-depth Examination of the Acaricide Fenothiocarb for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 62850-32-2, is a non-systemic acaricide belonging to the thiocarbamate class of pesticides.[1] It is primarily effective against the egg and juvenile stages of spider mites, particularly of the Panonychus species, and has seen use in viticulture, as well as fruit and vegetable cultivation.[2] The mechanism of action for this compound, like other carbamates, is the disruption of the nervous system in target organisms.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, toxicological profile, metabolic pathways, and analytical methodologies.

Chemical Identification and Physicochemical Properties

This compound is chemically identified as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate.[3] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3] |

| CAS Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate |

| CAS Number | 62850-32-2 |

| Molecular Formula | C₁₃H₁₉NO₂S |

| Molecular Weight | 253.36 g/mol |

| Canonical SMILES | CN(C)C(=O)SCCCCOC1=CC=CC=C1 |

| InChI Key | HMIBKHHNXANVHR-UHFFFAOYSA-N |

| Physicochemical Property | Value | Conditions |

| Physical State | Colorless crystals | Ambient |

| Melting Point | 40–41 °C | |

| Boiling Point | 371.7 °C | at 760 mmHg |

| Vapor Pressure | 0.166 mPa | at 20 °C |

| Water Solubility | 30 mg/L | at 20 °C |

| Density | 1.097 g/cm³ |

Synthesis

The synthesis of this compound involves a multi-step process starting from phenol and 1,4-dichlorobutane. The product of this initial reaction is then converted to a thiol, which subsequently reacts with phosgene and dimethylamine to yield the final thiocarbamate product.

A generalized experimental protocol for the synthesis of thiocarbamates, adaptable for this compound, is as follows:

Experimental Protocol: General Synthesis of Thiocarbamates

-

Alkylation of Phenol: Phenol is reacted with an excess of a dihaloalkane (in this case, 1,4-dichlorobutane) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water or a phase-transfer catalyst system) to form the corresponding phenoxyalkyl halide. The reaction mixture is typically heated to ensure completion.

-

Thiol Formation: The resulting phenoxyalkyl halide is then reacted with a sulfur source, such as potassium hydrogen sulfide (KHS) or sodium hydrosulfide (NaSH), in a polar solvent like ethanol or dimethylformamide (DMF) to displace the halide and form the corresponding thiol.

-

Thiocarbamate Formation: The thiol is reacted with phosgene (or a phosgene equivalent like triphosgene) to form a chloroformate intermediate. This intermediate is then reacted with dimethylamine in the presence of a base to yield S-(4-phenoxybutyl) N,N-dimethylcarbamothioate (this compound). The final product is then purified using techniques such as column chromatography or recrystallization.

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. The primary mechanism of toxicity is related to its activity as a cholinesterase inhibitor, which is characteristic of carbamate pesticides.

| Study Type | Species | Route | Value | Effect |

| Acute Toxicity (LD₅₀) | Rat | Oral | 1150 mg/kg | Harmful if swallowed |

| Chronic Toxicity (1-year) | Dog | Oral | NOAEL: 1.5 mg/kg bw/day | Intimal thickening of intrahepatic portal vein branches, anemia. |

| Reproductive Toxicity (2-generation) | Rat | Oral | NOAEL: 13 mg/kg bw/day | Decreased number of corpora lutea and implantations. |

| Developmental Toxicity | Rat | Oral | - | Encephalocele in fetuses at maternally toxic doses. |

Experimental Protocol: Subchronic Oral Toxicity Study (General Guideline based on OECD TG 408)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain) are used. Animals are randomized into control and treatment groups (typically at least 3 dose levels).

-

Administration of Test Substance: this compound is administered orally, typically via gavage or in the diet, on a daily basis for a period of 90 days. The control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Anatomical Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Tissues from all major organs are preserved for histopathological examination.

-

Data Analysis: Statistical analysis is performed to identify any significant differences between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant adverse effects are observed.

Metabolism and Degradation

The metabolism of this compound in biological systems and its degradation in the environment primarily involve oxidation of the sulfur atom. In soil, this compound is degraded more rapidly under upland conditions compared to flooded conditions. The main degradation pathway involves the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. Other identified degradation products include 4-phenoxybutylsulfonic acid. In plants such as citrus, major metabolites include conjugates of N-hydroxymethyl this compound and N-formylthis compound.

The metabolic pathway of a related carbamate, furathiocarb, in mammalian systems has been shown to involve hydroxylation, sulfoxidation, and cleavage of the nitrogen-sulfur bond. Cytochrome P450 enzymes are the key enzymes responsible for these transformations. A similar pathway can be postulated for this compound.

Caption: Proposed metabolic pathway of this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound, as a carbamate pesticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which disrupts normal nerve impulse transmission and can lead to paralysis and death of the organism.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and solutions of this compound at various concentrations.

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the this compound solution (or vehicle for control). Add the acetylcholinesterase (AChE) enzyme solution and pre-incubate.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI substrate solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color formation is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Analytical Methods

The determination of this compound residues in environmental and biological samples is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a specific detector like a nitrogen-phosphorus detector (NPD). A common and effective sample preparation technique for multi-residue pesticide analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Caption: QuEChERS experimental workflow for pesticide residue analysis.

Experimental Protocol: QuEChERS Sample Preparation and GC-MS/MS Analysis

-

Sample Preparation: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).

-

Extraction: Weigh the homogenized sample into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake again.

-

Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and graphitized carbon black (GCB) for pigment removal). Vortex and centrifuge.

-

Analysis: Take an aliquot of the cleaned-up extract for analysis by GC-MS/MS.

-

Gas Chromatography (GC) Conditions:

-

Column: A low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).

-

Injector: Splitless injection.

-

Oven Temperature Program: A suitable temperature gradient to separate this compound from other matrix components and pesticides. A typical program might start at a low temperature (e.g., 70-80 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would be monitored.

-

-

Conclusion

This compound is a thiocarbamate acaricide with a well-defined chemical identity and a primary mode of action involving the inhibition of acetylcholinesterase. Its synthesis, while involving multiple steps, is based on established chemical reactions. The toxicological profile indicates moderate acute toxicity and identifies specific target organs in chronic exposure scenarios. The metabolism and environmental degradation of this compound are primarily driven by oxidation of the sulfur atom. Validated analytical methods, such as QuEChERS followed by GC-MS/MS, are available for the reliable determination of its residues. This technical guide provides a foundational understanding of this compound for professionals in research, drug development, and environmental science. Further research into its specific metabolic pathways in various organisms and the development of more detailed toxicological data will continue to enhance the comprehensive understanding of this compound.

References

- 1. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 2. Multiresidue analysis of pesticides in vegetables and fruits by gas chromatography/mass spectrometry after gel permeation chromatography and graphitized carbon column cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

Fenothiocarb: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenothiocarb is a thiocarbamate acaricide effective against the eggs and juvenile stages of various spider mites. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for degradation studies and its biological interaction with acetylcholinesterase are also presented.

Chemical Identity and Properties

This compound is chemically known as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate or S-(4-phenoxybutyl) dimethylcarbamothioate according to IUPAC nomenclature.[1][2] Its chemical formula is C13H19NO2S .[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[2] |

| Chemical Formula | C13H19NO2S |

| CAS Registry Number | 62850-32-2 |

| Molecular Weight | 253.36 g/mol |

| Synonyms | Phenothiocarb, Panocon, KCO-3001 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White crystalline solid |

| Melting Point | 40-41 °C |

| Boiling Point | 155 °C at 2.67 Pa |

| Vapor Pressure | 0.166 x 10⁻³ Pa (20 °C) |

| Solubility | Soluble in acetone, methanol, ethanol, cyclohexanone, xylene; Insoluble in water |

| Stability | Stable to heat and acid; slightly unstable to light and alkali |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general synthetic pathway is outlined below.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Phenoxybutyl chloride

-

In a reaction vessel, dissolve phenol in a suitable solvent such as acetone.

-

Add a base, for example, potassium carbonate.

-

While stirring, add 1,4-dichlorobutane to the mixture.

-

Heat the mixture under reflux for several hours.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 4-phenoxybutyl chloride by vacuum distillation.

Step 2: Synthesis of 4-Phenoxybutanethiol

-

React 4-phenoxybutyl chloride with a sulfur source, such as potassium hydrosulfide (KSH), in a polar aprotic solvent like dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

Step 3: Synthesis of this compound

-

Dissolve the 4-phenoxybutanethiol in an inert solvent (e.g., toluene).

-

In a separate vessel, prepare dimethylcarbamoyl chloride by reacting phosgene with dimethylamine.

-

Add the dimethylcarbamoyl chloride dropwise to the solution of 4-phenoxybutanethiol in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

Purify the crude this compound by recrystallization or column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to uncontrolled nerve firing, paralysis, and ultimately the death of the target pest.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method to determine the inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or buffer for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration.

-

The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Degradation of this compound

This compound is susceptible to degradation in the environment through processes such as photodegradation and microbial degradation in the soil.

Photodegradation

This compound is slowly decomposed by sunlight. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Caption: Simplified photodegradation pathway of this compound.

Experimental Protocol: Photodegradation Study

This protocol describes a laboratory experiment to study the photodegradation of this compound on a solid surface.

Materials:

-

This compound standard solution

-

Silica gel thin-layer chromatography (TLC) plates

-

A suitable solvent system for TLC development

-

A light source that simulates sunlight (e.g., a xenon lamp)

-

UV-Vis spectrophotometer or HPLC for quantification

Procedure:

-

Apply a known amount of this compound solution as a spot or a band onto a silica gel TLC plate.

-

Allow the solvent to evaporate completely.

-

Expose the TLC plate to the light source for a defined period. A control plate should be kept in the dark under the same temperature and humidity conditions.

-

At various time intervals, remove the plate (or a portion of it) and extract the remaining this compound and its degradation products using a suitable solvent.

-

Analyze the extract using an appropriate analytical technique (e.g., HPLC-UV or GC-MS) to identify and quantify the parent compound and its photoproducts.

-

The degradation rate and half-life (DT50) of this compound under the specific light conditions can be calculated from the data obtained.

Soil Degradation

In soil, this compound degradation is more rapid under upland (aerobic) conditions compared to flooded (anaerobic) conditions. The main degradation pathways involve the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone, as well as hydrolysis.

Experimental Protocol: Soil Degradation Study

This protocol outlines a laboratory incubation study to assess the degradation of this compound in soil.

Materials:

-

Fresh soil samples, sieved to remove large debris.

-

This compound solution of a known concentration.

-

Incubation containers (e.g., glass jars).

-

A controlled environment chamber or incubator.

-

Solvents for extraction.

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS) for analysis.

Procedure:

-

Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Treat a known mass of soil with the this compound solution to achieve a desired concentration. Ensure homogenous mixing.

-

Adjust the moisture content of the soil to a specific level (e.g., 60% of water-holding capacity).

-

Place the treated soil into incubation containers. A set of control samples with untreated soil should also be prepared.

-

Incubate the containers in the dark at a constant temperature (e.g., 20-25°C).

-

At regular time intervals, collect soil samples from the containers.

-

Extract the this compound and its metabolites from the soil samples using an appropriate solvent extraction method (e.g., sonication or accelerated solvent extraction).

-

Clean up the extract if necessary to remove interfering substances.

-

Analyze the extracts using a suitable analytical method to quantify the concentration of the parent compound and its degradation products over time.

-

The degradation kinetics (e.g., first-order rate constant) and the half-life (DT50) of this compound in the soil can be determined from the concentration-time data.

References

The Acaricidal Action of Fenothiocarb on Panonychus spp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenothiocarb, a thiocarbamate acaricide, is utilized for the control of various spider mite species, with notable activity against members of the Panonychus genus, including the citrus red mite (Panonychus citri) and the European red mite (Panonychus ulmi). This technical guide provides an in-depth overview of the biological activity of this compound on Panonychus spp., consolidating available data on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

This compound is recognized as a non-systemic acaricide, primarily effective against the egg and larval stages of spider mites[1]. Its mode of action is centered on the disruption of the mite's nervous system, leading to paralysis and eventual death[1]. As a carbamate, its primary target is the enzyme acetylcholinesterase (AChE)[2][3][4].

Quantitative Data on Biological Activity

| Species | Life Stage | Efficacy Metric | Concentration (ppm) | Exposure Time (hours) | Reference |

| Panonychus spp. | Eggs, Larvae | Effective Control | Not Specified | Not Specified | |

| Panonychus citri | Adult Females | LC50 | Not Available | 24 | |

| Panonychus ulmi | Adult Females | LC50 | Not Available | 24 |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the mite's nervous system.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholinesterase by this compound in Panonychus spp.

In a normal functioning synapse, acetylcholine (ACh), a neurotransmitter, is released and binds to receptors on the postsynaptic membrane, propagating a nerve impulse. The enzyme acetylcholinesterase then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. This compound binds to the active site of AChE, preventing it from breaking down ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the mite.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound specifically on Panonychus spp. are not extensively published. However, standard acaricide bioassay methods can be adapted. The following are generalized protocols based on established methodologies for spider mite bioassays.

Leaf-Dip Bioassay for Adult Mite Mortality

This method is commonly used to determine the lethal concentration (e.g., LC50) of an acaricide.

Experimental Workflow

References

Toxicological Profile of Fenothiocarb in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The detailed proprietary study reports containing full experimental protocols are not publicly accessible. Therefore, the experimental methodologies described herein are based on regulatory guidelines and summaries from assessment reports.

Executive Summary

Fenothiocarb is a thiocarbamate acaricide. Its toxicological profile in mammals has been evaluated through a comprehensive battery of studies, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The primary target organs identified are the liver, specifically the intrahepatic portal vein, and the hematopoietic system. This document provides a detailed summary of the available toxicological data, outlines the probable experimental protocols based on international guidelines, and visualizes the toxicological pathways and experimental workflows.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological endpoints for this compound, primarily derived from the risk assessment report by the Food Safety Commission of Japan (FSCJ).[1]

Table 1: Acute and Short-Term Toxicity

| Study Type | Species | Route | LD50 / LC50 | Key Findings | Reference |

| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | Low acute toxicity | FSCJ Report[1] |

| Subacute Toxicity | Rat | Oral | NOAEL: Not specified | Effects on blood and liver | FSCJ Report[1] |

| Subacute Toxicity | Mouse | Oral | NOAEL: Not specified | Effects on blood and liver | FSCJ Report[1] |

Table 2: Chronic Toxicity and Carcinogenicity

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings | Reference | |---|---|---|---|---|---| | Chronic Toxicity | Dog | 1 year | 1.5 mg/kg bw/day | Not specified | Intimal thickening of intrahepatic portal vein branches, anemia. | FSCJ Report[1] | | Chronic Toxicity/Carcinogenicity | Rat | 2 years | Not specified | Not specified | No evidence of carcinogenicity. | FSCJ Report | | Carcinogenicity | Mouse | 18 months | Not specified | Not specified | No evidence of carcinogenicity. | FSCJ Report |

Table 3: Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Rat | 13 mg/kg bw/day | 13 mg/kg bw/day | Decreased number of corpora lutea and implantations. | FSCJ Report |

| Developmental Toxicity | Rat | Toxic doses | Not specified | External malformations (e.g., encephalocele) at maternally toxic doses. | FSCJ Report |

| Developmental Toxicity | Rabbit | Not specified | Not specified | No teratogenic effects reported. | FSCJ Report |

Table 4: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| DNA Repair Test | Not specified | Not specified | Negative | FSCJ Report |

| Reverse Mutation Test (Ames) | Salmonella typhimurium | With & Without | Negative | FSCJ Report |

| In vitro Chromosomal Aberration | Mammalian Cells | With | Positive | FSCJ Report |

| Host-Mediated Assay | Not specified | N/A | Negative | FSCJ Report |

| Bone Marrow Micronucleus Test | Mouse (oral) | N/A | Positive | FSCJ Report |

Experimental Protocols

The following are detailed methodologies for key experiments, constructed based on standard OECD and regulatory guidelines, and incorporating specific information available for this compound.

One-Year Chronic Oral Toxicity Study in Dogs

-

Test Guideline: Based on OECD Guideline 452 (Chronic Toxicity Studies).

-

Test System: Beagle dogs, typically used as the non-rodent species in pesticide toxicology testing.

-

Animal Husbandry: Animals are housed individually in environmentally controlled rooms with a 12-hour light/dark cycle. Standard canine diet and water are provided ad libitum, except for fasting periods for blood collection.

-

Dose Administration: this compound is administered orally, likely via gelatin capsules, once daily for 52 weeks.

-

Dose Groups: At least three dose levels and a concurrent control group (receiving empty capsules) are used. The lowest dose should not induce any observable toxicity (to establish the NOAEL), while the highest dose should induce clear toxicity but not mortality.

-

Endpoints Evaluated:

-

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity. Detailed examinations are performed weekly.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examinations conducted pre-test and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at pre-test, 3, 6, and 12 months. Parameters likely include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and serum chemistry (liver enzymes, kidney function markers, etc.).

-

Urinalysis: Conducted at similar intervals to blood collection.

-

Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. For this compound, special attention would be given to the liver and portal vein.

-

-

Specifics for this compound: The key finding was the intimal thickening of intrahepatic portal vein branches and anemia. The NOAEL was established at 1.5 mg/kg bw/day.

Two-Generation Reproductive Toxicity Study in Rats

-

Test Guideline: Based on OECD Guideline 416 (Two-Generation Reproduction Toxicity).

-

Test System: Wistar or Sprague-Dawley rats.

-

Experimental Design:

-

F0 Generation: Young adult male and female rats (P generation) are administered this compound, typically in the diet, for a pre-mating period of approximately 10 weeks. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

-

F1 Generation: After weaning, selected F1 offspring continue to receive the test substance in their diet. They are raised to maturity and mated to produce the F2 generation.

-

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Endpoints Evaluated:

-

Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. At termination, a full necropsy and histopathology of reproductive organs are performed.

-

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight from birth to weaning, and developmental landmarks. Selected weanlings undergo necropsy.

-

-

Specifics for this compound: A decrease in the mean number of corpora lutea and implantations was observed. The NOAEL for both parental and offspring toxicity was 13 mg/kg bw/day.

In Vitro Mammalian Chromosomal Aberration Test

-

Test Guideline: Based on OECD Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).

-

Test System: A cultured mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

-

Methodology:

-

Exposure: CHO cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix from rat liver). A long-duration exposure (e.g., 24 hours) without S9 is also conducted.

-

Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Specifics for this compound: The test was positive with metabolic activation, indicating that a metabolite of this compound is likely responsible for the clastogenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test

-

Test Guideline: Based on OECD Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

-

Test System: Mice are typically used.

-

Dose Administration: this compound is administered to the animals, usually by oral gavage, once or twice.

-

Methodology:

-

Sample Collection: At appropriate intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur.

-

Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.

-

-

Specifics for this compound: A positive result was obtained in mice following oral administration. However, the FSCJ report notes that this may be attributable to hypothermia and not directly related to carcinogenicity.

Mechanism of Toxicity and Visualizations

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated in the public literature. However, based on the observed pathologies, a logical progression of events can be postulated.

Proposed Pathological Pathway of this compound Toxicity

Caption: Proposed pathway for this compound-induced toxicity in mammals.

Experimental Workflow for a Two-Generation Reproductive Toxicity Study

Caption: Workflow for a typical two-generation reproductive toxicity study.

Logical Relationship for Genotoxicity Findings

Caption: Logical relationship of this compound's genotoxicity findings.

Discussion

The toxicological data on this compound indicate a moderate order of toxicity following repeated exposure. The primary adverse effects observed in mammals are intimal thickening of the intrahepatic portal vein branches and anemia.

The positive result in the in vitro chromosomal aberration test with metabolic activation suggests that a metabolite of this compound is genotoxic. This is further supported by the positive in vivo micronucleus test in mice. However, the lack of carcinogenicity in long-term studies in both rats and mice suggests that the genotoxic potential observed may not translate to a carcinogenic risk under the conditions of those studies. The FSCJ report hypothesizes that the positive micronucleus test result could be an artifact of hypothermia.

The reproductive toxicity findings, specifically the decrease in corpora lutea and implantations in rats, indicate a potential for effects on female fertility at higher doses. The observation of external malformations in rat fetuses only at maternally toxic doses suggests that this compound is not a primary teratogen.

The mechanism behind the intimal thickening of the portal vein is not well-defined in the available literature. It could be hypothesized that a reactive metabolite, formed in the liver, causes local endothelial damage, leading to an inflammatory and proliferative response that results in the observed thickening. This vascular effect is a specific and somewhat unusual toxicity that warrants further investigation to understand the underlying molecular events.

Similarly, the mechanism of anemia is not fully characterized. It could be a result of direct effects of this compound or its metabolites on red blood cells or their precursors in the bone marrow, or it could be an indirect consequence of the hepatic effects.

Conclusion

This compound exhibits a distinct toxicological profile in mammals, with the liver and hematopoietic system being the primary targets. The NOAEL of 1.5 mg/kg bw/day from the one-year dog study is the most sensitive endpoint for chronic exposure. While there is evidence of genotoxicity, this does not appear to translate to carcinogenicity. The unique vascular toxicity in the liver is a key characteristic of this compound. For professionals in drug development, the specific hepatic and hematological toxicities of this compound highlight the importance of thorough histopathological and hematological monitoring in preclinical safety assessments of related chemical structures. Further research is needed to elucidate the precise molecular mechanisms of this compound's toxicity.

References

The Environmental Odyssey of Carbamate Pesticides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbamate pesticides, a class of synthetic organic chemicals, have been extensively utilized in agriculture and public health for their efficacy as insecticides, herbicides, and fungicides. Their mode of action primarily involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1][2] While generally less persistent in the environment than their organochlorine predecessors, the environmental fate and behavior of carbamates are complex, governed by a multitude of physicochemical and biological processes that dictate their persistence, mobility, and ultimate impact on ecosystems. This technical guide provides a comprehensive overview of the core principles governing the environmental journey of carbamate pesticides, with a focus on their degradation pathways, transport mechanisms, and the experimental methodologies used to assess their environmental risk.

Physicochemical Properties and Environmental Distribution

The environmental distribution of carbamate pesticides is intrinsically linked to their physicochemical properties, such as water solubility, vapor pressure, and their affinity for soil organic matter.[3] Carbamates exhibit a wide range of water solubility, which, along with their soil sorption characteristics, determines their potential for leaching into groundwater or moving with surface runoff.[3] The soil adsorption coefficient (Koc), a measure of a pesticide's tendency to bind to soil organic carbon, is a key parameter in predicting its mobility.[4] Carbamates with low Koc values are generally more mobile and prone to leaching, while those with high Koc values are more likely to remain in the soil matrix.

Table 1: Physicochemical Properties of Selected Carbamate Pesticides

| Pesticide | Water Solubility (mg/L at 20-25°C) | Vapor Pressure (mmHg at 20-25°C) | Log Koc |

| Aldicarb | 6000 | 2.9 x 10⁻⁵ | 1.85 - 1.90 |

| Carbaryl | 120 | 5 x 10⁻³ | 2.23 - 2.78 |

| Carbofuran | 700 | 2 x 10⁻⁵ | 1.81 - 2.45 |

| Methomyl | 58000 | 5 x 10⁻⁵ | 1.41 |

| Propoxur | 2000 | 9.68 x 10⁻⁶ | 1.48 - 2.18 |

Degradation Pathways

Carbamate pesticides are subject to degradation in the environment through a combination of biotic and abiotic processes. The primary mechanisms of degradation are hydrolysis, photolysis, and microbial degradation. The rate and extent of each process are influenced by environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a chemical process in which a water molecule cleaves the ester linkage of the carbamate molecule, leading to its breakdown. This process is highly dependent on pH, with degradation rates generally increasing under alkaline conditions. For instance, the half-life of propoxur at a neutral pH of 7 and 30°C is 30 days, but this drops to just 23 hours at 50°C. Under acidic conditions, many carbamates are relatively stable.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Carbamates can undergo direct photolysis by absorbing light energy, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation of the pesticide. The rate of photolysis is influenced by factors such as the intensity and wavelength of light, and the presence of photosensitizing agents in the water or on soil surfaces. The photodegradation half-life of propoxur in water when irradiated with light above 290 nm has been determined to be 88 hours.

Microbial Degradation

Microbial degradation, or biodegradation, is a key process in the dissipation of carbamate pesticides from the environment. A diverse range of soil and water microorganisms, including bacteria and fungi, have been shown to degrade carbamates, often using them as a source of carbon and nitrogen. The initial step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases. The resulting metabolites are then further broken down through various metabolic pathways. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, moisture, and the history of pesticide application, with acclimated microbial populations often exhibiting enhanced degradation rates.

Signaling Pathways and Degradation Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways for several common carbamate pesticides.

General Hydrolysis Pathway of Carbamate Pesticides

Caption: General hydrolysis pathway of carbamate pesticides.

Microbial Degradation Pathway of Aldicarb

Caption: Microbial degradation of Aldicarb.

Microbial Degradation Pathway of Methomyl

Caption: Microbial degradation of Methomyl.

Metabolic Pathway of Propoxur

Caption: Metabolic pathway of Propoxur.

Quantitative Data on Environmental Fate

The persistence of carbamate pesticides in the environment is often quantified by their half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the half-life and soil organic carbon-water partitioning coefficient (Koc) for several common carbamates.

Table 2: Environmental Fate Parameters of Selected Carbamate Pesticides

| Pesticide | Soil Half-life (days) | Aquatic Half-life (days) | Koc (mL/g) |

| Aldicarb | 1 - 15 | 1 - 90 | 7 - 80 |

| Carbaryl | 7 - 28 | Varies with pH | 170 - 600 |

| Carbofuran | 30 - 60 | Stable in acid, hydrolyzes in alkaline | 16 - 295 |

| Methomyl | 3 - 50 | 6 - 262 | 26 |

| Propoxur | 80 - 210 | 30 (pH 7, 30°C) | 30 - 150 |

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The Organization for Economic Co-operation and Development (OECD) has developed a series of guidelines for the testing of chemicals.

Soil Sorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption of a chemical on different soil types.

-

Principle: A known mass of soil is equilibrated with a known volume of a pesticide solution of known concentration. The mixture is agitated for a defined period to reach equilibrium. After separation of the soil and aqueous phases by centrifugation, the concentration of the pesticide in the aqueous phase is measured. The amount of pesticide adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Procedure:

-

Soil Preparation: Air-dried soil is sieved (2 mm).

-

Test Solution: A solution of the pesticide (often radiolabeled) in 0.01 M CaCl₂ is prepared.

-

Equilibration: Soil samples are mixed with the test solution in centrifuge tubes and shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The tubes are centrifuged to separate the soil and supernatant.

-

Analysis: The concentration of the pesticide in the supernatant is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, HPLC for non-labeled compounds).

-

Desorption (optional): The supernatant is replaced with a pesticide-free solution, and the process is repeated to determine the extent of desorption.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the pesticide concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307

This guideline describes a method to measure the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.

-

Principle: The pesticide is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. The decline of the parent compound and the formation and decline of transformation products are monitored over time.

-

Procedure:

-

Soil: Fresh, sieved soil is used.

-

Application: The pesticide (usually 14C-labeled) is applied to the soil at a rate relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, the soil is maintained at a specific moisture level and aerated. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen).

-

Sampling: Soil samples are taken at various time intervals.

-

Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and transformation products in the extracts are separated (e.g., by HPLC or TLC) and quantified (e.g., by liquid scintillation counting or mass spectrometry). Volatile products (e.g., ¹⁴CO₂) are trapped and quantified.

-

-

Data Analysis: The degradation rate of the parent compound is determined, and the half-life (DT50) is calculated. The identities and quantities of major transformation products are also determined.

Phototransformation on Soil Surfaces: OECD Guideline 316 (Aqueous Photolysis)

While originally for aqueous systems, the principles of OECD 316 can be adapted to study phototransformation on soil surfaces.

-

Principle: A thin layer of soil treated with the pesticide is exposed to a light source that simulates natural sunlight. The disappearance of the parent compound and the formation of photoproducts are monitored over time.

-

Procedure:

-

Soil Layer Preparation: A thin layer of soil is prepared on a suitable support (e.g., glass plate).

-

Application: The pesticide (often radiolabeled) is applied uniformly to the soil surface.

-

Irradiation: The treated soil is placed in a photoreactor and irradiated with a light source (e.g., a xenon arc lamp) that mimics the solar spectrum. Dark controls are run in parallel.

-

Sampling: Soil samples are taken at various time intervals.

-

Extraction and Analysis: The soil is extracted, and the parent compound and photoproducts are analyzed as described in OECD 307.

-

-

Data Analysis: The rate of phototransformation and the half-life are calculated. The identities of major photoproducts are also determined.

Experimental Workflows and Logical Relationships

Experimental Workflow for Pesticide Residue Analysis in Soil and Water

Caption: General workflow for pesticide residue analysis.

Logical Flow of Environmental Risk Assessment for Pesticides

Caption: Logical flow of environmental risk assessment.

Conclusion

The environmental fate and behavior of carbamate pesticides are multifaceted, involving a dynamic interplay of chemical, physical, and biological processes. Understanding these processes is paramount for accurately assessing the potential risks these compounds pose to the environment and human health. This technical guide has provided an in-depth overview of the key factors influencing the environmental journey of carbamates, from their physicochemical properties and degradation pathways to the standardized experimental protocols used for their evaluation. The provided data and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and management of these important but potentially hazardous compounds.

References

- 1. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 2. arsdcollege.ac.in [arsdcollege.ac.in]

- 3. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pesticides Risk Assessment Review: Status, Modeling Approaches, and Future Perspectives [mdpi.com]

Methodological & Application

Application Note: Quantification of Fenothiocarb in Soil using HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fenothiocarb in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for efficient extraction and cleanup of the analyte from the complex soil matrix. The subsequent HPLC-UV analysis provides accurate and precise quantification of this compound, making this method suitable for environmental monitoring and residue analysis in agricultural settings. All experimental parameters, including sample preparation, chromatographic conditions, and validation data, are presented herein.

Introduction

This compound is a thiocarbamate herbicide used to control a variety of weeds. Its persistence and potential mobility in soil necessitate the development of sensitive and reliable analytical methods for its quantification to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and cost-effective technique for the analysis of pesticide residues. This application note presents a validated HPLC-UV method for the determination of this compound in soil, leveraging the efficiency of the QuEChERS sample preparation technique.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Centrifuge capable of ≥3000 rcf.

-

Vortex mixer.

-

Analytical balance.

-

Syringe filters (0.45 µm).

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Protocols

Soil Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[1]

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.[1]

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[1]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents. The exact amounts of sorbents may need to be optimized based on the soil type.

-

Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[1] Filter the resulting supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC-UV analysis.

HPLC-UV Analysis

The instrumental conditions for the HPLC-UV analysis of this compound are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 272 nm (based on typical absorbance for carbamates) |